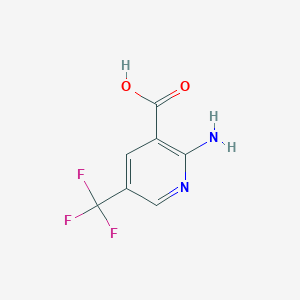

2-Amino-5-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYDRFWLNANPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679144 | |

| Record name | 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-39-4 | |

| Record name | 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS No: 944900-39-4), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the nicotinic acid scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document delineates the synthesis, characterization, and potential applications of this versatile building block, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Fluorination in Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a well-established strategy to modulate the biological and physical properties of a lead compound. The -CF3 group is highly electronegative, metabolically stable, and lipophilic, which can enhance binding affinity to biological targets, improve cell membrane permeability, and increase resistance to metabolic degradation.[2]

This compound combines the key pharmacophoric features of the 2-aminopyridine motif with the electronic and metabolic benefits of the trifluoromethyl group, making it a valuable intermediate for the synthesis of novel bioactive molecules.[3] This guide will explore the fundamental characteristics and practical applications of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 944900-39-4 | [4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [4] |

| Molecular Weight | 206.12 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES | Nc1ncc(cc1C(O)=O)C(F)(F)F | [4] |

| InChI Key | KTYDRFWLNANPIH-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons for the amine (NH₂) and carboxylic acid (COOH) groups. The coupling patterns (e.g., doublets, doublet of doublets) would be crucial for confirming the substitution pattern.[5]

-

¹³C NMR: The carbon spectrum would reveal signals for the seven distinct carbon atoms, with the trifluoromethyl group's carbon appearing as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This would show a singlet for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Synthesis of this compound

The synthesis of trifluoromethyl-substituted pyridines can be approached through several strategic routes, including chlorine/fluorine exchange reactions, the construction of the pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group.[6] A plausible and efficient synthetic pathway for this compound can be adapted from established methods for related nicotinic acid derivatives.[7]

The following represents a generalized, multi-step synthetic workflow.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-アミノ-5-(トリフルオロメチル)ニコチン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-(trifluoromethyl)nicotinic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-(trifluoromethyl)nicotinic acid

Introduction

This compound, identified by CAS Number 944900-39-4, is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, which combines an aminopyridine core, a carboxylic acid functional group, and an electron-withdrawing trifluoromethyl group, imparts unique electronic and physicochemical properties. These characteristics are pivotal in modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide provides a comprehensive overview of the core physical properties of this compound. Beyond presenting available data, it offers detailed, field-proven experimental protocols for the determination of its key physical parameters. The methodologies are explained from a Senior Application Scientist's perspective, emphasizing the causal relationships behind experimental design to ensure data integrity and reproducibility, which are paramount for researchers in pharmaceutical and chemical development.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively published. The following table summarizes its fundamental identifiers and includes predicted values for key physical properties, supplemented with experimental data from closely related isomers for comparative context.[1][2] It is crucial for researchers to perform experimental verification for their specific batches.

| Property | Value / Information | Source | Notes |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] | - |

| Molecular Weight | 206.12 g/mol | [1] | - |

| CAS Number | 944900-39-4 | [1] | - |

| Appearance | Solid | [1] | Typically a powder. |

| Boiling Point | 323.4 ± 42.0 °C | [2] | Predicted value. |

| Density | 1.573 ± 0.06 g/cm³ | [2] | Predicted value. |

| Melting Point | Not available | - | For comparison, 6-(Trifluoromethyl)nicotinic acid melts at 193-197 °C[3], and 4-(Trifluoromethyl)nicotinic acid melts at 146-148 °C.[4] A sharp melting point range is a key indicator of purity.[5][6] |

| pKa | Not available | - | For comparison, the predicted pKa of 6-(Trifluoromethyl)nicotinic acid is 2.96.[3] The presence of both an acidic carboxylic group and a basic amino group makes this an amphoteric molecule. |

| Solubility | Not available | - | Expected to show pH-dependent solubility. Insoluble in neutral water but soluble in aqueous acid (protonation of the amino group) and aqueous base (deprotonation of the carboxylic acid). |

Molecular and Spectral Characteristics

While specific spectra for this compound are not publicly available, its structure allows for predictable spectral features essential for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups. A broad signal corresponding to the amine (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be expected, though these can be exchangeable with deuterated solvents.

-

¹³C NMR Spectroscopy: The spectrum will display seven unique carbon signals. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be found in the characteristic downfield region (typically >160 ppm).

-

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds.[7] A single, sharp singlet is expected for the -CF₃ group, as there are no adjacent protons to cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the functional groups present.[8] Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.

-

N-H Stretch (Amine): Two sharp peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10]

-

C-F Stretch (Trifluoromethyl): Strong, characteristic bands typically found in the 1000-1350 cm⁻¹ region.

-

Experimental Determination of Physical Properties

The following sections detail robust protocols for determining the critical physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides a primary indication of purity.[6] A pure crystalline solid will exhibit a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range. The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is standard practice.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If necessary, crush any coarse crystals using a mortar and pestle.

-

Capillary Loading: Gently press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop.[11] The final packed sample height should be 2-3 mm.

-

Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting range.[12] This initial run prevents time wastage on subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Data Acquisition: Reduce the heating rate to 1-2°C per minute.[5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11]

-

Record the Range: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

-

Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.

Solubility Profile Assessment

Understanding a compound's solubility is critical for designing purification methods, formulating solutions, and predicting its behavior in biological systems. A systematic approach using solvents of varying pH can reveal the acidic and/or basic nature of the compound.[13][14]

-

Setup: Label five small test tubes. Add approximately 20-30 mg of the compound to each.

-

Solvent Addition: Add 1 mL of the following solvents to the corresponding tubes:

-

Tube 1: Deionized Water

-

Tube 2: 5% w/v Aqueous HCl

-

Tube 3: 5% w/v Aqueous NaOH

-

Tube 4: 5% w/v Aqueous NaHCO₃

-

Tube 5: Diethyl Ether (or another nonpolar solvent like Hexane)

-

-

Observation: Vigorously shake each tube for 30-60 seconds.[13] Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

Interpretation of Results:

-

Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: Indicates a strong acidic group (carboxylic acid).

-

Insoluble in Water, Soluble in 5% NaOH, Insoluble in 5% NaHCO₃: Indicates a weakly acidic group (like a phenol, not expected here).

-

Insoluble in Water, Soluble in 5% HCl: Indicates a basic group (amine).

-

Soluble in Water: Indicates a small, polar molecule. The pH of the aqueous solution should be tested with litmus paper. An acidic pH suggests an acid; a basic pH suggests a base.[15]

-

Soluble in Diethyl Ether: Indicates significant nonpolar character.

-

Causality: This protocol is a functional group test based on acid-base chemistry.[15] Strong bases like NaOH will deprotonate the acidic carboxylic acid to form a water-soluble sodium salt. Strong acids like HCl will protonate the basic amino group to form a water-soluble ammonium salt. Sodium bicarbonate is a weak base and will only react with strong acids like carboxylic acids, making it a useful diagnostic tool.[13]

Acid Dissociation Constant (pKa) Determination

The pKa value quantitatively describes the strength of an acid in solution. For a molecule with multiple ionizable centers like this compound, determining the pKa values for both the acidic (carboxylic) and basic (amino) groups is essential for predicting its charge state at a given pH.[16] ¹H NMR spectroscopy provides an elegant method for pKa determination.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. When an adjacent functional group becomes protonated or deprotonated, the chemical shift of nearby protons will change. By monitoring the chemical shift of a proton (e.g., the aromatic protons) as a function of pH, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pKa.[16][17]

-

Sample Preparation: Prepare a stock solution of the compound (~5-10 mg) in D₂O.

-

pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (the pH equivalent in D₂O) of each tube to a different value spanning a wide range (e.g., pD 1 to 12). Use small aliquots of DCl and NaOD in D₂O for adjustment.

-

pD Measurement: Measure the pD of each sample using a calibrated pH meter. Note that the reading from a standard glass electrode in D₂O is termed pH. The corrected pD value is calculated as pD = pH + 0.4.[18]

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a significant change in chemical shift across the pD range.

-

Curve Fitting: Plot the chemical shift (δ) of the chosen proton versus the measured pD. Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pD value at the inflection point of the curve is the pKa in D₂O.

-

Correction: The pKa in H₂O can be approximated from the value determined in D₂O. Two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pKa of the protonated amine.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care.

-

Hazard Classification: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[1] It may also cause skin, eye, and respiratory irritation.[19][20]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in drug development. While comprehensive experimental data on its physical properties is sparse, this guide provides the foundational knowledge and detailed, validated protocols necessary for researchers to characterize it thoroughly. By applying these rigorous experimental methodologies for determining melting point, solubility, and pKa, scientists can generate the reliable, high-quality data essential for advancing their research and development programs.

References

- 1. This compound AldrichCPR 944900-39-4 [sigmaaldrich.com]

- 2. This compound CAS#: 944900-39-4 [m.chemicalbook.com]

- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 4. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

2-Amino-5-(trifluoromethyl)nicotinic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. As a Senior Application Scientist, the following content is synthesized from available safety data and is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a self-validating system of laboratory safety. The complex nature of fluorinated organic compounds necessitates a rigorous and informed approach to handling.

Chemical and Physical Identity

This compound is a solid organic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Understanding its fundamental properties is the first step in establishing safe handling protocols.

| Property | Value | Source |

| CAS Number | 944900-39-4 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Physical Form | Solid | |

| Predicted Boiling Point | 323.4 ± 42.0 °C | [2] |

| Predicted Density | 1.573 ± 0.06 g/cm³ | [2] |

| Synonyms | 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

Hazard Assessment and GHS Classification

A thorough understanding of the inherent hazards is critical for risk mitigation. The primary documented hazard is acute oral toxicity, though the hazards of structurally similar compounds suggest a broader range of risks should be assumed.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | |

| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [4][5][6] |

| Serious Eye Damage/Irritation | Category 2 (Assumed) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Assumed) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [4][6][7] |

Causality Note: While specific data for skin, eye, and respiratory irritation for this exact CAS number is limited, these classifications are adopted from safety data for closely related trifluoromethyl-substituted nicotinic acids.[4][5] The trifluoromethyl group and acidic nature of the molecule provide a strong chemical basis for anticipating these irritant properties. This conservative approach is a cornerstone of trustworthy laboratory safety.

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. This involves a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls

-

Ventilation: All handling of solid this compound that could generate dust, or any handling of its solutions, must be performed in a certified chemical fume hood.[4][7][8] This is the primary barrier to prevent respiratory exposure.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is a critical, final layer of defense. The following diagram outlines the mandatory workflow for donning and doffing PPE.

Caption: PPE Donning and Doffing Workflow.

-

Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][5]

-

Skin Protection: A flame-resistant lab coat and appropriate protective gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[4] Contaminated clothing should be removed immediately and washed before reuse.[4][9]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

-

Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or container to minimize transfer steps. If static is an issue, an anti-static gun may be used.

-

Transfer: Use a spatula for solid transfers. Avoid generating dust by handling the material gently.[6]

-

Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the primary container.

-

Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9] Do not eat, drink, or smoke in the laboratory.[7][9]

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[4][8][9]

-

Environment: Store in a cool, dry, and well-ventilated area.[4][7]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[7]

-

Security: For regulated environments or larger quantities, store in a locked cabinet or area.[4][6][9]

Waste Disposal

Disposal must be treated with the same care as handling.

-

Classification: This material must be disposed of as hazardous chemical waste. Consult institutional, local, state, and federal regulations to ensure complete and accurate classification (e.g., US EPA 40 CFR 261.3).[9]

-

Containers: Use designated, properly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Procedure: Dispose of contents and the container at an approved waste disposal plant.[4][8][9]

Emergency Procedures

Rapid and correct response during an emergency is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting. | [4][9] |

| Inhalation | IF INHALED: Move person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. | [4][8] |

| Skin Contact | IF ON SKIN: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. | [4][8] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice. | [4] |

Spill Response Protocol

The appropriate response depends on the scale of the spill.

Caption: Decision workflow for spill response.

-

Containment: Prevent the spill from entering drains or waterways.[6]

-

Cleanup: For small spills, gently sweep up the solid material or absorb with an inert material and place it into a suitable, sealed container for disposal.[4][9] Avoid actions that create dust.[6]

-

Decontamination: Clean the spill area thoroughly after the material has been removed.

Toxicological and Reactivity Profile

-

Reactivity: The compound is stable under normal storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][10] This is a critical consideration for fire scenarios.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 944900-39-4 [m.chemicalbook.com]

- 3. 2-Amino-5-trifluoromethyl-nicotinic acid - Anichem [anichemllc.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. combi-blocks.com [combi-blocks.com]

2-Amino-5-(trifluoromethyl)nicotinic acid mechanism of action

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Amino-5-(trifluoromethyl)nicotinic Acid

Authored by a Senior Application Scientist

Foreword: The therapeutic landscape is in a perpetual state of evolution, driven by the nuanced exploration of structure-activity relationships in novel chemical entities. This compound, a derivative of the well-established therapeutic agent nicotinic acid (Niacin or Vitamin B3), represents a compelling area of investigation. While the mechanism of action for nicotinic acid is extensively documented, the specific pharmacological effects of its trifluoromethyl and amino-substituted analog remain to be fully elucidated. This guide puts forth a scientifically grounded, proposed mechanism of action for this compound, drawing upon the established pharmacology of its parent compound. Furthermore, it provides a comprehensive suite of experimental protocols for the validation of this hypothesis, designed for researchers and drug development professionals.

Introduction to this compound

This compound is a structural analog of nicotinic acid, characterized by the addition of an amino group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring. Nicotinic acid is a critical nutrient and a therapeutic agent used for treating dyslipidemia.[1] It favorably modulates plasma lipid profiles, most notably by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[2][3][4]

The introduction of the trifluoromethyl group, a potent electron-withdrawing moiety, and an amino group, an electron-donating group, is anticipated to significantly alter the physicochemical properties of the molecule. These modifications may influence its binding affinity for biological targets, metabolic stability, and overall pharmacological profile. This guide will explore the probable mechanistic pathways through which this compound may exert its effects.

Proposed Mechanism of Action

It is hypothesized that this compound shares the primary molecular target of nicotinic acid, the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] This receptor is predominantly expressed in adipocytes and immune cells.[5]

Primary Target: GPR109A Receptor Agonism

The proposed signaling cascade initiated by the binding of this compound to GPR109A is as follows:

-

Receptor Binding and Activation: The compound binds to the GPR109A receptor on the surface of adipocytes. The trifluoromethyl and amino groups may modulate the binding affinity and efficacy compared to nicotinic acid.

-

Gαi-Mediated Signaling: Upon activation, GPR109A couples to an inhibitory G protein (Gαi).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. Reduced PKA activity leads to decreased HSL activity and, consequently, a reduction in the release of free fatty acids from adipose tissue into the bloodstream.

-

Reduced Hepatic Triglyceride Synthesis: The diminished flux of free fatty acids to the liver results in a reduced substrate for hepatic triglyceride synthesis. This leads to decreased production and secretion of very-low-density lipoproteins (VLDL) by the liver.

Potential Secondary Mechanisms

In addition to GPR109A agonism, this compound may also exert its effects through secondary mechanisms, similar to nicotinic acid:

-

Direct Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Nicotinic acid has been shown to directly inhibit DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver.[4] It is plausible that its trifluoromethyl derivative also possesses this activity.

-

Modulation of HDL Metabolism: Nicotinic acid increases HDL levels by reducing the hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL.[4] The substituted analog may share this property.

Experimental Validation Protocols

To investigate the proposed mechanism of action, a series of in vitro, cell-based, and in vivo experiments are outlined below.

In Vitro Studies

3.1.1. GPR109A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

-

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

-

Competitive Binding Assay: Incubate cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

3.1.2. cAMP Inhibition Assay

-

Objective: To assess the functional activity of the compound as a GPR109A agonist by measuring its effect on cAMP levels.

-

Methodology:

-

Cell Culture and Treatment: Plate GPR109A-expressing cells and pre-treat with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Cell-Based Assays

3.2.1. Adipocyte Lipolysis Assay

-

Objective: To measure the inhibitory effect of the compound on lipolysis in adipocytes.

-

Methodology:

-

Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treatment: Pre-incubate the adipocytes with varying concentrations of the test compound.

-

Stimulation of Lipolysis: Stimulate lipolysis with isoproterenol, a β-adrenergic agonist.

-

Glycerol Measurement: Collect the culture medium and measure the concentration of glycerol (a product of triglyceride breakdown) using a colorimetric assay kit.

-

Data Analysis: Determine the IC50 for the inhibition of isoproterenol-stimulated glycerol release.

-

In Vivo Studies

3.3.1. Dyslipidemia Animal Model

-

Objective: To evaluate the lipid-lowering efficacy of the compound in a relevant animal model.

-

Methodology:

-

Animal Model: Use a suitable model of dyslipidemia, such as male Syrian golden hamsters fed a high-fat, high-cholesterol diet.

-

Acclimatization and Grouping: Acclimatize the animals and divide them into vehicle control, positive control (nicotinic acid), and test compound groups.

-

Dosing: Administer the test compound and controls orally once daily for a specified period (e.g., 4 weeks).

-

Blood Collection and Analysis: Collect blood samples at baseline and at the end of the study. Separate plasma and analyze for total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assay kits.

-

Statistical Analysis: Compare the lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Anticipated Data and Interpretation

The following table summarizes the anticipated outcomes from the proposed experiments, which would support the hypothesized mechanism of action.

| Experiment | Parameter | Anticipated Result for this compound |

| GPR109A Receptor Binding Assay | Ki (nM) | A low nanomolar value, indicating high binding affinity. |

| cAMP Inhibition Assay | EC50 (nM) | A potent EC50 value, confirming agonistic activity. |

| Adipocyte Lipolysis Assay | IC50 (µM) | A dose-dependent inhibition of stimulated lipolysis. |

| Dyslipidemia Animal Model | % Change in Plasma Lipids | Significant reduction in triglycerides and LDL-C; increase in HDL-C. |

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for this compound, centered on GPR109A agonism and downstream effects on lipid metabolism. The provided experimental protocols offer a clear and robust framework for validating this hypothesis.

Future research should focus on:

-

Investigating the pharmacokinetic and pharmacodynamic properties of the compound.

-

Assessing its safety and tolerability profile.

-

Exploring its effects on other metabolic parameters and potential anti-inflammatory properties, which are also associated with nicotinic acid.

The systematic investigation of this and other novel nicotinic acid derivatives holds the potential to yield new therapeutic agents with improved efficacy and side-effect profiles for the management of cardiovascular and metabolic diseases.

References

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Potential therapeutic targets of 2-Amino-5-(trifluoromethyl)nicotinic acid

Whitepaper: An In-Depth Technical Guide

Topic: Potential Therapeutic Targets of 2-Amino-5-(trifluoromethyl)nicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic heterocyclic compound featuring a nicotinic acid (niacin) core, functionalized with an amino group at the C2 position and a highly electronegative trifluoromethyl (TFM) group at the C5 position. While primarily documented as a valuable building block in synthetic chemistry, its own therapeutic potential remains largely unexplored. The strategic placement of the TFM and amino groups on the well-characterized nicotinic acid scaffold suggests the potential for novel pharmacological activity or modulated effects on known pathways. The TFM group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide proposes a hypothesis-driven exploration of its potential therapeutic targets, leveraging structural analogies to established pharmacophores and outlining a rigorous experimental workflow for target validation. We will dissect potential interactions with lipid metabolism pathways, niacin-responsive receptors, and microbial enzyme systems, providing a foundational research framework for drug development professionals.

Introduction: A Structural and Functional Overview

This compound (PubChem CID: 11626246) is a compound of significant interest due to its unique combination of functional moieties.

-

Nicotinic Acid Core: The foundational pyridine-3-carboxylic acid structure is the same as nicotinic acid (Niacin/Vitamin B3), a well-established therapeutic agent for dyslipidemia[2][3][4]. This core immediately suggests that the compound may interact with the known targets of niacin.

-

Trifluoromethyl (TFM) Group: The TFM group at the 5-position is a critical modification. In medicinal chemistry, its inclusion is a common strategy to improve a molecule's pharmacokinetic and pharmacodynamic profile. It can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability due to its lipophilicity, and increase binding affinity through strong electrostatic and hydrophobic interactions[1].

-

Amino Group: The 2-amino substituent introduces a hydrogen bond donor and can significantly alter the electronic properties of the pyridine ring. This group provides a potential point for new interactions within a target's binding site that are not possible for native nicotinic acid.

Given these features, the compound is not merely a synthetic intermediate but a candidate for targeted pharmacological investigation. This guide will explore four primary hypotheses for its potential therapeutic action.

Part I: Hypothesis-Driven Target Exploration

Based on the compound's structural features, we can postulate several high-probability therapeutic targets.

Hypothesis 1: Modulation of the Nicotinic Acid Receptor (GPR109A)

Rationale: The most direct hypothesis is that the compound acts as a ligand for the primary nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2)[2][5]. This G-protein coupled receptor, expressed highly in adipocytes and immune cells, mediates niacin's primary anti-lipolytic effects and unfortunately, its flushing side effect[5][6].

Potential Therapeutic Application: Dyslipidemia and Cardiovascular Disease. Pharmacological doses of nicotinic acid are known to lower LDL cholesterol and triglycerides while raising HDL cholesterol[4][6].

Expert Insight: The addition of the TFM and amino groups could modulate the compound's affinity and efficacy at GPR109A. The TFM group may establish deeper hydrophobic interactions within the receptor's binding pocket, potentially increasing potency. The 2-amino group could form novel hydrogen bonds, altering ligand orientation and downstream signaling. A key research question is whether these modifications could separate the therapeutic lipid-modulating effects from the prostaglandin-mediated flushing pathway.

Caption: Proposed GPR109A signaling pathway for inhibiting lipolysis.

Hypothesis 2: Direct Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

Rationale: Beyond receptor-mediated effects, niacin has been shown to directly and non-competitively inhibit DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver[6]. This action contributes significantly to its ability to reduce VLDL secretion.

Potential Therapeutic Application: Hypertriglyceridemia and Non-alcoholic Fatty Liver Disease (NAFLD).

Expert Insight: The lipophilic character of the TFM group could enhance the compound's interaction with the hydrophobic active site of DGAT2, potentially leading to greater inhibitory potency than niacin itself. This direct enzymatic inhibition is a highly attractive mechanism as it is independent of the GPR109A receptor responsible for flushing.

Hypothesis 3: Antifungal Activity via GPI Biosynthesis Inhibition

Rationale: A compelling study demonstrated that derivatives of the closely related 2-aminonicotinamide act as potent antifungal agents[7]. Their mechanism involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity[7].

Potential Therapeutic Application: Treatment of fungal infections, including those caused by resistant strains of Candida and Cryptococcus.

Expert Insight: The core "2-aminonicotinic" scaffold is present in our compound of interest. While the cited study used amide derivatives, the carboxylic acid form may possess different cell permeability characteristics while retaining activity against the intracellular enzymatic target. The TFM group could further enhance potency. This represents a distinct and highly promising therapeutic avenue outside of metabolic disease.

Part II: Experimental Validation Workflow

A structured, multi-step approach is required to systematically test these hypotheses. The workflow is designed to move from broad, initial screening to more specific mechanistic validation.

Caption: A multi-tiered workflow for target identification and validation.

Data Presentation: Target Prioritization Matrix

Quantitative data from Tier 1 screening would be summarized to prioritize research efforts.

| Assay Type | Potential Target | Key Metric | Target Value | Rationale |

| Radioligand Binding | GPR109A | Ki | < 1 µM | Demonstrates direct, high-affinity interaction with the niacin receptor. |

| Enzymatic Inhibition | DGAT2 | IC50 | < 10 µM | Indicates direct inhibition of a key enzyme in triglyceride synthesis. |

| Antifungal Susceptibility | Fungal GPI Pathway | MIC80 | ≤ 4.0 µg/mL | Shows potent activity against a key fungal pathogen[7]. |

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of the test compound for the human GPR109A receptor.

-

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [3H]-Nicotinic Acid) for binding to membranes prepared from cells overexpressing GPR109A.

-

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells, homogenize in lysis buffer (e.g., Tris-HCl, MgCl2), and centrifuge to pellet membranes. Resuspend and store at -80°C.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [3H]-Nicotinic Acid, and serial dilutions of the test compound (or unlabeled nicotinic acid for control).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: The inclusion of unlabeled nicotinic acid as a positive control validates the assay's performance. The calculated Ki for nicotinic acid should align with published values.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human DGAT2.

-

Principle: This assay measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triacylglycerol.

-

Methodology:

-

Enzyme Source: Use microsomes from insect or mammalian cells overexpressing human DGAT2.

-

Assay Setup: In a reaction tube, combine assay buffer (e.g., Tris-HCl), bovine serum albumin (BSA), diacylglycerol substrate, and serial dilutions of the test compound.

-

Reaction Initiation: Pre-incubate the mixture at 37°C. Start the reaction by adding the radiolabeled substrate, [14C]oleoyl-CoA.

-

Reaction Quenching: After a fixed time (e.g., 10-20 minutes), stop the reaction by adding a solution of isopropanol/heptane/water.

-

Lipid Extraction: Vortex the mixture and allow phases to separate. The upper heptane phase contains the lipids, including the newly synthesized [14C]triacylglycerol.

-

Detection: Transfer an aliquot of the heptane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percent inhibition against the log concentration to determine the IC50.

-

-

Self-Validation: A known, non-specific lipid synthesis inhibitor can be used as a positive control. The reaction should be linear with respect to time and enzyme concentration.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic fungi.

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

-

Methodology:

-

Inoculum Preparation: Culture Candida albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar. Prepare a standardized cell suspension in RPMI-1640 medium, adjusting to a final concentration of 0.5–2.5 x 103 cells/mL.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Reading: Determine the MIC visually as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥80% for MIC50/MIC80) in growth compared to the growth control. A spectrophotometric reading (OD600) can also be used for a quantitative measurement.

-

-

Self-Validation: Include a standard antifungal agent (e.g., Fluconazole) as a positive control to ensure the assay and the fungal strain are performing as expected.

Conclusion and Future Directions

This compound is a promising chemical scaffold that warrants a dedicated drug discovery effort. Its structural similarity to nicotinic acid provides a strong rationale for investigating its potential as a next-generation modulator of lipid metabolism, potentially with an improved side-effect profile due to its unique substitutions. The preliminary evidence suggesting that related structures possess potent antifungal activity opens a completely different, yet equally valuable, therapeutic avenue.

The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating the primary therapeutic targets of this compound. Successful identification of potent activity in the initial in vitro and cellular assays will trigger further investigation into structure-activity relationships (SAR), lead optimization to improve potency and ADME properties, and eventual validation in relevant in vivo disease models. This structured approach will efficiently determine the ultimate therapeutic utility of this compound and its derivatives.

References

- 1. innospk.com [innospk.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. crnusa.org [crnusa.org]

- 4. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Amino-5-(trifluoromethyl)nicotinic Acid: A Technical Guide for Advanced Synthesis and Application

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly modulate the biological and physicochemical properties of a compound. Within the vast landscape of heterocyclic chemistry, trifluoromethyl-substituted pyridines have emerged as privileged scaffolds in both pharmaceutical and agrochemical research. This technical guide provides an in-depth exploration of 2-Amino-5-(trifluoromethyl)nicotinic acid, a key building block in the synthesis of novel bioactive compounds. We will delve into its synthetic pathways, offering a detailed, field-proven experimental protocol, and discuss its current and potential applications in drug development, all grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental components of various metabolic processes.[1] The introduction of a trifluoromethyl group onto the nicotinic acid scaffold creates a versatile chemical entity with altered electronic properties and metabolic stability. The electron-withdrawing nature of the -CF3 group can significantly impact the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, influencing how the molecule interacts with biological targets. Furthermore, the metabolic stability of the C-F bond can prevent oxidative degradation, a common metabolic pathway for many organic molecules, thus prolonging the in vivo half-life of a drug candidate.

This compound, in particular, offers three points of functionalization: the carboxylic acid, the amino group, and the pyridine ring itself. This trifunctionality makes it an exceptionally valuable starting material for the construction of diverse molecular architectures.

Retrosynthetic Analysis and Key Synthetic Strategies

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically approached through established methodologies for trifluoromethylpyridine derivatives.[2] The most common industrial routes to these compounds involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the introduction of the trifluoromethyl group onto a pre-existing pyridine ring, often via a chlorine/fluorine exchange of a trichloromethyl intermediate.[2]

A plausible and efficient laboratory-scale synthesis of this compound can be envisioned starting from a suitable halogenated and trifluoromethylated pyridine precursor. The key transformations would involve the introduction of the amino group, typically via nucleophilic aromatic substitution, and the subsequent introduction or modification of the carboxylic acid functionality.

Two of the most powerful and widely adopted methods for the formation of aryl-nitrogen bonds in modern organic synthesis are the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[3] While effective, it often requires high temperatures and stoichiometric amounts of copper.

-

Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope, making it a highly versatile tool for C-N bond formation.

For the synthesis of this compound, a strategy involving the amination of a 2-chloro-5-(trifluoromethyl)nicotinic acid precursor is a logical and well-precedented approach.

Synthesis of this compound: A Step-by-Step Protocol

The following protocol outlines a representative synthesis of this compound from the commercially available 2-Chloro-5-(trifluoromethyl)nicotinic acid. This method is based on analogous amination reactions reported in the patent literature for similar substrates.[4][5]

Reaction Scheme

Caption: General reaction scheme for the amination of 2-Chloro-5-(trifluoromethyl)nicotinic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Supplier (Example) |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | C₇H₃ClF₃NO₂ | Sigma-Aldrich |

| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | NH₄OH | Fisher Scientific |

| Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | Acros Organics |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | VWR Chemicals |

| Deionized Water | 7732-18-5 | H₂O | - |

Experimental Procedure

WARNING: This reaction involves high pressure and temperature and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is highly recommended.

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stir bar, thermocouple, and pressure gauge is required. Ensure the reactor is clean, dry, and has been pressure-tested.

-

Charging the Reactor: To the autoclave, add 2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dioxane (approximately 10 mL per gram of starting material) to the reactor. Subsequently, add a significant excess of aqueous ammonium hydroxide (28-30%, typically 10-20 eq).

-

Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen or argon, three times to remove any residual air.

-

Reaction Conditions: Heat the reactor to a temperature between 120-150 °C. The internal pressure will increase significantly. Monitor the reaction progress by observing the pressure and temperature readings. The reaction is typically run for 12-24 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. CAUTION: The reactor will still be under pressure. Slowly and carefully vent the excess ammonia gas into a suitable scrubbing solution (e.g., dilute acid).

-

Work-up: Once the reactor is fully depressurized, open it in a fume hood. Transfer the reaction mixture to a round-bottom flask.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The ¹⁹F NMR will show a characteristic signal for the -CF₃ group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches.

-

Melting Point: To assess the purity of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored in various areas of drug discovery.

Caption: Potential synthetic transformations of this compound in drug discovery.

While specific drugs containing this exact moiety may still be in early development, the broader class of aminonicotinic acid derivatives has shown promise. For instance, analogs of 2-aminonicotinic acid have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, suggesting a possible role in the development of anti-inflammatory agents.[6]

The trifluoromethyl group in the 5-position is particularly interesting for its potential to engage in specific interactions with biological targets. It can act as a hydrogen bond acceptor and its lipophilicity can enhance binding to hydrophobic pockets in enzymes and receptors.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its versatile structure and the unique properties imparted by the trifluoromethyl group make it a highly sought-after building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a robust and reproducible method for its preparation, enabling further exploration of its potential in medicinal chemistry. As our understanding of the intricate roles of fluorine in molecular recognition continues to grow, the importance of key intermediates like this compound will undoubtedly continue to expand.

References

- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 944900-39-4 [sigmaaldrich.com]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative, is a key building block in the synthesis of a wide range of biologically active molecules. The incorporation of the trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethyl-substituted heterocycles, such as the title compound, highly sought-after intermediates in the agrochemical and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 944900-39-4 | [3] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI | 1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14) | [3] |

| SMILES | Nc1ncc(cc1C(O)=O)C(F)(F)F | [3] |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a higher chemical shift.

-

¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.[5][7]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching of the trifluoromethyl group.[6]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, based on established synthetic methodologies for related trifluoromethyl-substituted pyridines, a plausible and efficient synthetic route can be proposed. One of the most promising approaches involves the hydrolysis of a nitrile precursor, namely 2-amino-5-(trifluoromethyl)nicotinonitrile.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)nicotinonitrile (Precursor)

The synthesis of the nitrile precursor can be achieved through the amination of a commercially available starting material, 2-chloro-5-(trifluoromethyl)nicotinonitrile. This reaction typically involves the displacement of the chloro group with an amino group using ammonia.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, place 2-chloro-5-(trifluoromethyl)nicotinonitrile and a solution of aqueous ammonia.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150°C. The pressure inside the autoclave will increase due to the heating of the solvent.

-

Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 12-24 hours.

-

Work-up and Purification: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-5-(trifluoromethyl)nicotinonitrile.

Step 2: Hydrolysis of 2-Amino-5-(trifluoromethyl)nicotinonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a standard organic reaction and can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine nitriles.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-(trifluoromethyl)nicotinonitrile in a mixture of concentrated sulfuric acid and water.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-120°C).

-

Reaction Time: The progress of the hydrolysis is monitored by TLC until the starting material is completely consumed. This may take several hours.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The pH of the solution is then adjusted to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution), which will cause the product to precipitate out of the solution. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Reaction Mechanisms

The synthesis of this compound involves two key mechanistic steps: nucleophilic aromatic substitution and nitrile hydrolysis.

Mechanism of Amination: Nucleophilic Aromatic Substitution (SNAr)

The amination of 2-chloro-5-(trifluoromethyl)nicotinonitrile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl and cyano groups activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.

Caption: Simplified SNAr mechanism for the amination reaction.

In this mechanism, the ammonia molecule acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The departure of the chloride ion restores the aromaticity of the ring, yielding the aminated product.

Mechanism of Nitrile Hydrolysis

The acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid involves several steps.

Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.

Initially, the nitrogen atom of the cyano group is protonated by the acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and ammonium ion.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals. The trifluoromethyl group often imparts desirable properties such as increased efficacy and metabolic stability to the final product.[10][11]

Agrochemicals

Trifluoromethylpyridine derivatives are key components in a number of modern pesticides.[10][2] For instance, derivatives of 2-amino-3-chloro-5-trifluoromethylpyridine, a closely related compound, have been shown to possess potent insecticidal and antimicrobial activities.[12] The structural motif of this compound can be incorporated into various pesticide scaffolds to develop new and effective crop protection agents.

Pharmaceuticals

In the realm of medicinal chemistry, the 2-aminonicotinic acid scaffold is a well-established pharmacophore. The addition of a trifluoromethyl group at the 5-position can significantly modulate the pharmacological profile of a drug candidate. While specific examples of marketed drugs derived directly from this compound are not widely publicized, its potential as a key intermediate is evident from the numerous patents and research articles on related compounds. For example, trifluoromethyl-substituted nicotinic acid derivatives have been investigated as intermediates for COMT (Catechol-O-methyltransferase) inhibitors, which are used in the treatment of Parkinson's disease.[1]

Conclusion

This compound stands out as a pivotal building block for the synthesis of advanced agrochemicals and pharmaceuticals. Its unique combination of a reactive aminonicotinic acid core and a property-enhancing trifluoromethyl group makes it a valuable tool for medicinal and agricultural chemists. The synthetic pathways and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile intermediate in the development of next-generation bioactive molecules.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. 2-アミノ-5-(トリフルオロメチル)ニコチン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-fluoronicotinic acid(1196154-03-6) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Characteristics of 2-Amino-5-(trifluoromethyl)nicotinic Acid

A Note to the Reader: As a Senior Application Scientist, it is paramount to ground our scientific discussions in verifiable experimental data. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, complete experimental spectral data (NMR, IR, Mass Spectrometry) for 2-Amino-5-(trifluoromethyl)nicotinic acid has not been found in the public domain. This guide has therefore been constructed using predicted spectral data, informed by the analysis of structurally similar compounds and foundational spectroscopic principles. The methodologies and interpretations presented herein are intended to serve as a robust framework for researchers who may synthesize or encounter this compound, providing a scientifically grounded expectation of its spectral behavior.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The aminonicotinic acid scaffold is a key pharmacophore in various biologically active compounds. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in research and development settings. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectra: a pyridine ring, an amino group, a carboxylic acid, and a trifluoromethyl group. Each of these functional groups will give rise to characteristic signals that, when taken together, provide a unique spectral fingerprint for the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the signals in both ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectral data in a solvent like DMSO-d₆ are summarized below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-4 | ~8.4 | d | 1H | The proton at position 4 is expected to be a doublet due to coupling with H-6. Its chemical shift is downfield due to the anisotropic effect of the pyridine ring and the electron-withdrawing trifluoromethyl group. |

| H-6 | ~7.9 | d | 1H | The proton at position 6 will also be a doublet, coupling with H-4. It is expected to be upfield relative to H-4 due to the electron-donating effect of the adjacent amino group. |

| -NH₂ | ~7.0 | br s | 2H | The amino protons will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature. |

| -COOH | ~13.0 | br s | 1H | The carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted ¹³C NMR chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~158 | The carbon bearing the amino group is expected to be significantly downfield. |